molecular formula C16H10Cl2O2 B2940519 (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone CAS No. 101081-68-9

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B2940519
CAS RN: 101081-68-9
M. Wt: 305.15
InChI Key: FRHNEIRNXYDOPL-UHFFFAOYSA-N
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Description

“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C16H10Cl2O2 . It has an average mass of 305.155 Da and a monoisotopic mass of 304.005798 Da . This compound is part of the benzofuran family, which is known for its wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” has been confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .

Safety And Hazards

The safety data sheet for “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” suggests that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

Benzofuran and its derivatives, including “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone”, have attracted considerable attention in the field of drug discovery due to their wide array of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNEIRNXYDOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

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